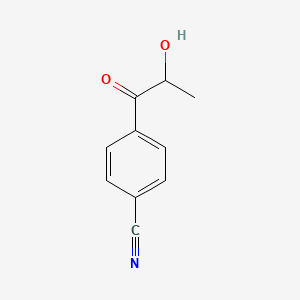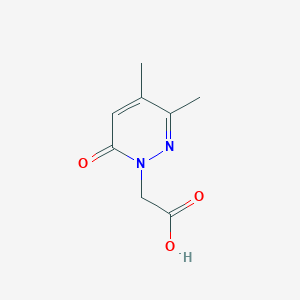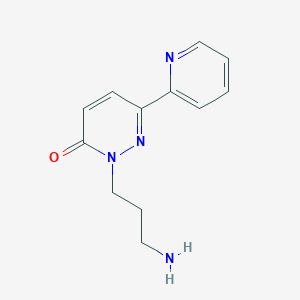![molecular formula C14H19ClN2O3 B1523361 (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride CAS No. 1281025-81-7](/img/structure/B1523361.png)
(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
Descripción general
Descripción
“(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride” is a chemical compound with the CAS Number: 1281025-81-7 . It has a molecular weight of 298.77 .
Synthesis Analysis
The synthesis of a similar compound, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride, was reported to be achieved by using 2,3-dihydroxybenzoic acid as the initial material . The process involved the alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route was reported to have fewer side reactions, simplified synthetic and isolation processes, and increased yield with higher purity .Molecular Structure Analysis
The InChI code for the compound is 1S/C14H18N2O3.ClH/c15-10-5-7-16(8-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13;/h1-4,10,13H,5-9,15H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
NR2B Subunit-selective NMDA Receptor Antagonists
Research has shown that derivatives of piperidine and benzodioxin, similar to the queried compound, have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. These compounds, through structure-activity relationship (SAR) studies and animal model testing, have demonstrated efficacy in reducing hyperalgesia, indicating potential applications in pain management (Borza et al., 2007).
p38 MAP Kinase Inhibitors with Anti-inflammatory Activity
A series of 4-aminobenzophenones, structurally akin to the inquired compound, have been synthesized and evaluated for their anti-inflammatory activities. These compounds have been found to inhibit the release of proinflammatory cytokines, demonstrating potent and selective inhibition of p38 MAP kinase. This suggests their potential use in the development of anti-inflammatory drugs (Ottosen et al., 2003).
Selective Estrogen Receptor Modulators (SERMs)
Compounds related to the query have been studied for their SERM activities, showing potent estrogen antagonist properties in breast and uterine tissues while acting as estrogen agonists in bone tissues and serum lipids. This dual activity indicates their potential application in treating conditions like osteoporosis and breast cancer without the adverse effects associated with conventional hormone therapies (Palkowitz et al., 1997).
B-Raf Kinase Inhibitors for Cancer Therapy
Novel 2,3-dihydrobenzo[b][1,4]dioxin-containing compounds have been developed as inhibitors of B-Raf kinase, a key player in the MAPK signaling pathway, often dysregulated in cancers. These compounds have shown significant anti-proliferative activity against melanoma cell lines, indicating their potential as therapeutic agents for melanoma and possibly other cancers (Yang et al., 2012).
Antimicrobial Activity
Research into pyridine derivatives incorporating elements similar to the queried compound has shown variable and modest antimicrobial activity against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c15-10-5-7-16(8-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13;/h1-4,10,13H,5-9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDCDMVYQLUEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2COC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline](/img/structure/B1523278.png)

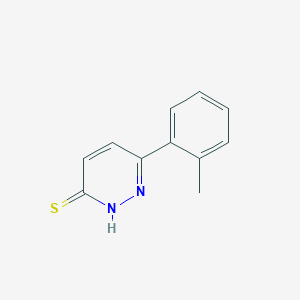



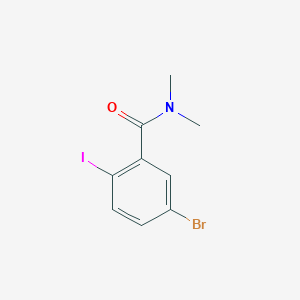
![[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1523291.png)
